molecular formula C19H22N4O2S2 B11014694 1-cyclopentyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

1-cyclopentyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B11014694
M. Wt: 402.5 g/mol
InChI Key: PHCOLYHUDBVMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CYCLOPENTYL-5-OXO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a thiadiazole ring, and a pyrrolidinecarboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-CYCLOPENTYL-5-OXO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and the attachment of the cyclopentyl and pyrrolidinecarboxamide groups. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This step often involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Cyclopentyl Group: This can be achieved through various organic reactions, such as alkylation or acylation, to introduce the cyclopentyl moiety.

    Formation of the Pyrrolidinecarboxamide Moiety: This step may involve the reaction of a pyrrolidine derivative with appropriate reagents to form the desired carboxamide group.

Industrial production methods would likely optimize these steps for efficiency and yield, potentially involving advanced techniques such as catalytic processes or continuous flow synthesis.

Chemical Reactions Analysis

1-CYCLOPENTYL-5-OXO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-5-OXO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context of its use and the biological systems being studied.

Comparison with Similar Compounds

1-CYCLOPENTYL-5-OXO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PYRROLIDINECARBOXAMIDE can be compared to other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-CYCLOPENTYL-5-OXO-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-PYRROLIDINECARBOXAMIDE.

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

1-cyclopentyl-5-oxo-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O2S2/c24-17-10-13(11-23(17)14-6-4-5-7-14)18(25)20-19-22-21-16(27-19)12-26-15-8-2-1-3-9-15/h1-3,8-9,13-14H,4-7,10-12H2,(H,20,22,25)

InChI Key

PHCOLYHUDBVMDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.